molecular formula C12H11NO2 B3348127 1H-Indole, 1,6-diacetyl- CAS No. 155703-10-9

1H-Indole, 1,6-diacetyl-

Cat. No.: B3348127
CAS No.: 155703-10-9
M. Wt: 201.22 g/mol
InChI Key: PWNVGKQACGGEDK-UHFFFAOYSA-N
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Description

1H-Indole, 1,6-diacetyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their wide range of biological activities and are present in various alkaloids, neurotransmitters, and drugs. The 1,6-diacetyl substitution on the indole ring introduces unique chemical properties that can be exploited in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 1,6-diacetyl- can be synthesized through several methods. One common approach involves the acetylation of 1H-indole at the 1 and 6 positions using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 1H-Indole, 1,6-diacetyl- often involves large-scale acetylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 1,6-diacetyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the acetyl groups can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 1H-indole derivatives with hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1H-Indole, 1,6-diacetyl- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 1,6-diacetyl- involves its interaction with various molecular targets and pathways. The acetyl groups can enhance the compound’s ability to interact with enzymes and receptors, leading to modulation of biological activities. The indole ring structure allows for π-π stacking interactions and hydrogen bonding, which are crucial for binding to target proteins and nucleic acids.

Comparison with Similar Compounds

    1H-Indole: The parent compound without acetyl substitutions.

    1H-Indole, 3-acetyl-: Another acetylated derivative with substitution at the 3-position.

    1H-Indole, 2,3-diacetyl-: A diacetylated derivative with substitutions at the 2 and 3 positions.

Uniqueness: 1H-Indole, 1,6-diacetyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 1 and 6 positions on the indole ring are less commonly substituted, making this compound valuable for studying structure-activity relationships and developing novel therapeutic agents.

Properties

IUPAC Name

1-(1-acetylindol-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)11-4-3-10-5-6-13(9(2)15)12(10)7-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNVGKQACGGEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=CN2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465763
Record name 1H-Indole, 1,6-diacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155703-10-9
Record name 1H-Indole, 1,6-diacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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